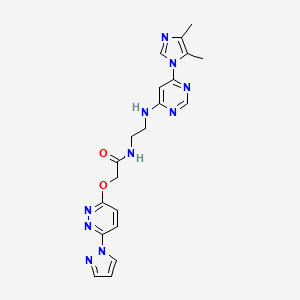

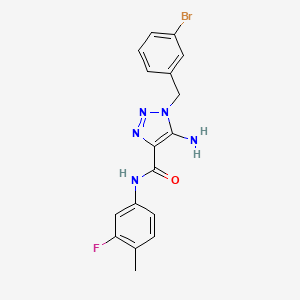

![molecular formula C19H20F4N2O3S B2521934 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide CAS No. 317377-98-3](/img/structure/B2521934.png)

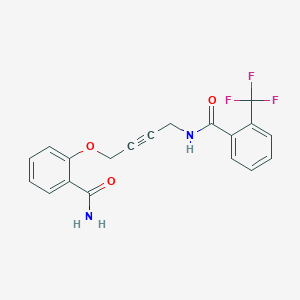

2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide is a sulfonamide-based molecule. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, typically characterized by the presence of a sulfur atom bonded to two oxygen atoms and one nitrogen atom. The compound likely exhibits properties common to sulfonamides, such as potential biological activity, which could make it a candidate for pharmaceutical applications, particularly as a kinase inhibitor, as suggested by the related research on sulfonamide-based kinase inhibitors .

Synthesis Analysis

The synthesis of sulfonamide-based compounds can involve multiple steps, including the conversion of sulfonates into sulfonamides. For instance, the synthesis of sulfonamide-based kinase inhibitors from sulfonates has been achieved by exploiting the reduced S(N)2 reactivity of 2,2,2-trifluoroethoxysulfonates . This method could potentially be adapted for the synthesis of 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide, although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be quite complex, with the potential for extensive electron delocalization, as observed in the structures of bis((trifluoromethyl)sulfonyl)amine and related compounds . This delocalization can affect the bond lengths and angles within the molecule, potentially influencing its reactivity and interactions with biological targets. The presence of fluorine atoms, as in the trifluoromethyl groups, can further impact the molecule's properties due to the high electronegativity of fluorine.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often serving as inhibitors for enzymes such as kinases. The sulfonamide moiety can mimic the natural substrates of these enzymes, binding to the active site and inhibiting their function . The specific chemical reactions involving 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide would depend on its precise structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can vary widely. They may exhibit good solubility in aprotic solvents and high thermal stability, as seen in the case of side-chain-sulfonated polyimides . The presence of sulfonic acid groups can confer high desulfonation temperatures, indicating stability under thermal stress . Additionally, sulfonamides can show varying degrees of proton conductivity, which can be relevant for applications such as fuel cell membranes . The specific properties of 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide would need to be determined experimentally, but it is likely to share some characteristics with other sulfonamide compounds.

科学的研究の応用

Antiandrogen Activity in Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their antiandrogen activity. A study by Tucker et al. (1988) focused on the synthesis and structure-activity relationships of derivatives, including those where R' is methyl or trifluoromethyl. These compounds showed varying degrees of antiandrogen activity, with the trifluoromethyl series exhibiting partial agonist activity and the methyl series acting as pure antagonists. The research led to the discovery of novel, potent antiandrogens which are peripherally selective, highlighting the compound's significance in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

High Thermal Stability and Low Dielectric Constant Materials

In the field of materials science, the compound's derivatives have been utilized to synthesize polymers with exceptional properties. Wang et al. (2014) developed fluorinated poly(ether sulfone imide)s employing a new aromatic diamine monomer with four pendant trifluoromethyl groups. These polymers exhibited high thermal stability and low dielectric constants, making them suitable for electronic applications due to their ability to withstand high temperatures without significant weight loss and maintain stable electrical properties (Wang et al., 2014).

Novel Insecticidal Activity

The unique structure of the compound has also been leveraged in developing insecticides with novel modes of action. Tohnishi et al. (2005) explored flubendiamide, a derivative with exceptional insecticidal activity against lepidopterous pests, including resistant strains. The compound's distinct substituents contributed to a novel action mechanism, differentiating it from existing commercial insecticides and highlighting its potential in integrated pest management programs (Tohnishi et al., 2005).

Synthesis and Antimicrobial Activity

In antimicrobial research, derivatives of the compound have been synthesized and tested for their efficacy against various microorganisms. Ghorab et al. (2017) created a series of derivatives exhibiting significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study highlights the potential of these compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Cardiac Myosin Activators

Exploring therapeutic applications beyond antimicrobial and antiandrogen activities, Manickam et al. (2019) discovered sulfonamidophenylethylamide analogs as novel cardiac myosin activators. These compounds demonstrated effectiveness in in vitro and in vivo studies for treating systolic heart failure, showcasing the diverse therapeutic potential of derivatives of the compound in cardiovascular disease treatment (Manickam et al., 2019).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F4N2O3S/c1-12(2)10-17(25-29(27,28)16-8-6-14(20)7-9-16)18(26)24-15-5-3-4-13(11-15)19(21,22)23/h3-9,11-12,17,25H,10H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFOOSDSDKZVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

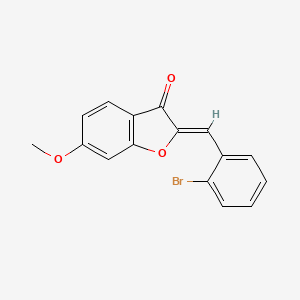

![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)

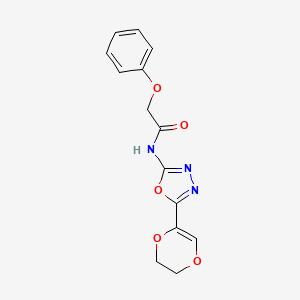

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

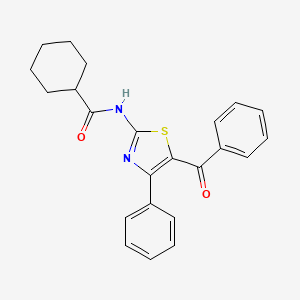

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)